

A Comprehensive Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde

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Compound of Interest

Compound Name: 4-Fluoro-3-phenoxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-phenoxybenzaldehyde is an aromatic aldehyde of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its structure, featuring a fluorine atom and a phenoxy group on the benzaldehyde framework, imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.^[1] This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of pharmaceuticals and agrochemicals.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **4-fluoro-3-phenoxybenzaldehyde**.^{[2][3]}

Physicochemical Properties

4-Fluoro-3-phenoxybenzaldehyde is a colorless to light orange or yellow clear liquid.^[1] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	68359-57-9	[1] [2] [3]
Molecular Formula	C ₁₃ H ₉ FO ₂	[1] [2]
Molecular Weight	216.21 g/mol	[1] [2] [4]
Appearance	Colorless to light orange to yellow clear liquid	[1]
Boiling Point	102-104 °C at 0.1 mmHg; 135 °C at 2 mmHg	[1]
Density	~1.2 g/mL; 1.2091 g/mL at 25 °C	[1] [5]
Refractive Index	n _{20D} 1.58; n _{20/D} 1.5830	[1] [5]
Solubility	Soluble in ethanol, acetone, and DMSO; insoluble in water	[4]

Synthesis of 4-Fluoro-3-phenoxybenzaldehyde

The most common and well-documented method for the synthesis of **4-fluoro-3-phenoxybenzaldehyde** is through a nucleophilic aromatic substitution reaction, often employing an Ullmann condensation.[\[1\]](#) This process typically involves the reaction of an alkali metal phenolate with a halogenated benzaldehyde derivative. To prevent unwanted side reactions with the aldehyde group, it is often protected as an acetal during the coupling reaction.

Experimental Protocol: A Four-Step Synthesis

A common pathway for the synthesis of **4-fluoro-3-phenoxybenzaldehyde** starts from 4-fluorobenzaldehyde and proceeds through bromination, acetal protection, Ullmann condensation, and finally deprotection.

Step 1: Bromination of 4-Fluorobenzaldehyde

This step introduces a bromine atom at the 3-position of 4-fluorobenzaldehyde, yielding 3-bromo-4-fluorobenzaldehyde.

- Reactants: 4-fluorobenzaldehyde, bromine, oleum, iodine (catalyst).
- Procedure: To a flask containing oleum and a catalytic amount of iodine, 4-fluorobenzaldehyde is added dropwise while maintaining the temperature between 30-40°C. Bromine is then added dropwise over a period of 2 hours. The reaction is stirred for an additional 2 hours at the same temperature. The reaction progress can be monitored by Gas Chromatography (GC).

Step 2: Acetal Protection of 3-Bromo-4-fluorobenzaldehyde

The aldehyde group of 3-bromo-4-fluorobenzaldehyde is protected as a dioxolane to prevent it from reacting in the subsequent Ullmann condensation.

- Reactants: 3-bromo-4-fluorobenzaldehyde, ethylene glycol, trimethylchlorosilane, toluene.
- Procedure: A mixture of 3-bromo-4-fluorobenzaldehyde and ethylene glycol is treated with trimethylchlorosilane and heated to 100°C for 3 hours. After cooling, toluene is added, and the mixture is washed with ice water. The organic phase is dried over sodium sulfate and evaporated in vacuo to yield 3-bromo-4-fluorophenyl dioxolane.

Step 3: Ullmann Condensation

This key step forms the ether linkage by coupling the protected bromobenzaldehyde with potassium phenolate using a copper catalyst.

- Reactants: 3-bromo-4-fluorophenyl dioxolane, potassium phenolate, copper catalyst (e.g., CuCl, CuO, or Cu₂SO₄).
- Procedure: The 3-bromo-4-fluorophenyl dioxolane is condensed with potassium phenolate in the presence of a copper catalyst. The reaction is typically carried out in a high-boiling solvent.

Step 4: Hydrolysis (Deprotection)

The final step is the removal of the acetal protecting group to yield the desired **4-fluoro-3-phenoxybenzaldehyde**.

- Reactants: 4-fluoro-3-phenoxyphenyl dioxolane, ethanol, water, concentrated hydrochloric acid.
- Procedure: A solution of the acetal in ethanol, water, and a catalytic amount of concentrated hydrochloric acid is stirred at room temperature for 3 hours. The ethanol is then removed in *vacuo*, and the residue is taken up in toluene. The organic phase is washed with water, dried over sodium sulfate, and evaporated. The final product is purified by vacuum distillation, yielding a colorless oil.[6]

Synthesis Workflow Diagram



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Caption: Synthetic pathway for **4-Fluoro-3-phenoxybenzaldehyde**.

Applications in Drug Development and Agrochemicals

4-Fluoro-3-phenoxybenzaldehyde is a crucial building block in the synthesis of various biologically active molecules.

Pharmaceutical Applications

This compound serves as a key intermediate in the development of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[1] The reactivity of its aldehyde group makes it an excellent starting point for the synthesis of more complex drug candidates.[1]

Agrochemical Applications

A primary application of **4-fluoro-3-phenoxybenzaldehyde** is in the synthesis of synthetic pyrethroid insecticides.^[7] Pyrethroids are a class of insecticides that mimic the naturally occurring insecticidal compounds found in chrysanthemum flowers. Examples of pyrethroids synthesized using this intermediate include cyhalothrin, permethrin, and flumethrin. These insecticides are valued for their high efficacy against a broad spectrum of insect pests and relatively low toxicity to mammals.

Signaling Pathway: Mechanism of Action of Derived Pyrethroids

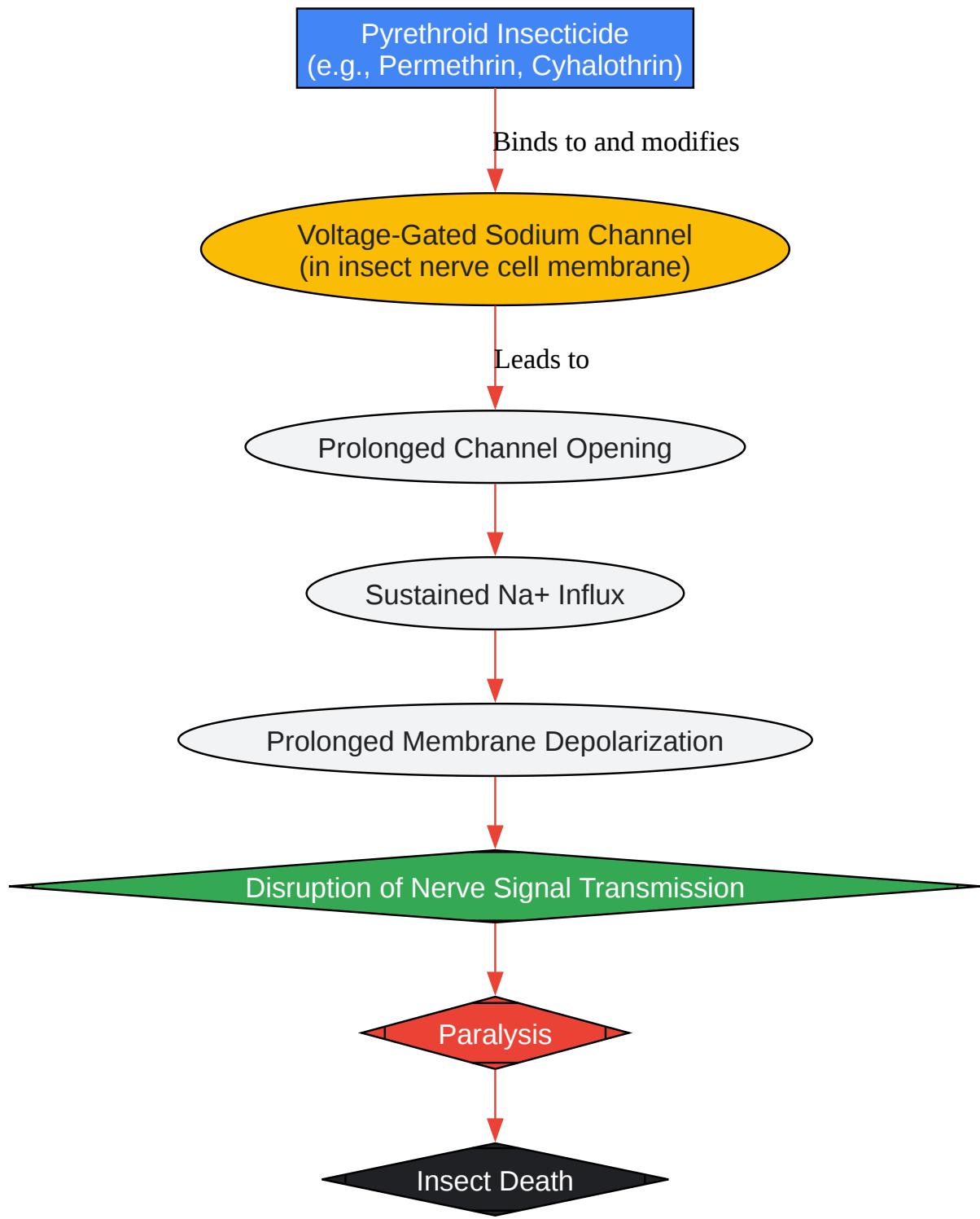
The pyrethroid insecticides derived from **4-fluoro-3-phenoxybenzaldehyde**, such as permethrin, cyhalothrin, and flumethrin, share a common mechanism of action. They are neurotoxins that target the voltage-gated sodium channels in the nerve cell membranes of insects.^{[2][8][9][10]}

The pyrethroids bind to these sodium channels and modify their gating properties, specifically by prolonging the opening of the channels and preventing them from closing properly.^[2] This leads to a sustained influx of sodium ions, causing prolonged depolarization of the nerve membrane. The consequences of this disruption are:

- Disruption of Nerve Signal Transmission: The normal transmission of nerve impulses is disrupted, leading to a loss of motor function and coordination.^[2]
- Paralysis and Death: The affected insect becomes paralyzed and eventually dies due to the inability to perform essential physiological functions.^{[2][9]}

The selective toxicity of these pyrethroids towards insects is attributed to differences in the structure and sensitivity of sodium channels between insects and mammals.^[2]

Signaling Pathway Diagram



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